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An In-depth Technical Guide on the Molecular Biology of the Tomato Spotted Wilt Virus

Introduction

The Tomato spotted wilt virus (TSWV) is the type species of the Orthotospovirus genus, the
sole plant-infecting genus within the Tospoviridae family.[1][2] TSWV is a globally distributed
and economically significant plant pathogen, renowned for its exceptionally broad host range,
which encompasses over 1,000 plant species, including critical agricultural crops like tomatoes,
peppers, and peanuts.[1][3] Its devastating impact ranks it among the top 10 most
economically important plant viruses worldwide.[1] The virus is transmitted in a persistent,
circulative, and propagative manner by several species of thrips, with the western flower thrips
(Frankliniella occidentalis) being the most prominent vector.[3][4] This guide provides a detailed
examination of the molecular architecture, genetic function, and host interaction strategies of
TSWV.

Taxonomy:

Realm: Riboviria

Kingdom: Orthornavirae

Phylum: Negarnaviricota

Order: Bunyavirales

Family: Tospoviridae
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e Genus:Orthotospovirus

e Species:Orthotospovirus tomatomaculae[3][5]

Virion and Genome Structure
Virion Morphology

TSWV virions are quasi-spherical, enveloped particles with a diameter ranging from 80 to 120
nanometers.[1][5] A key feature, uncommon among plant viruses, is the presence of a host-
derived lipid bilayer envelope.[5][6] Embedded within this envelope are viral glycoproteins, Gn
and Gc, which form surface projections.[7][8] Internally, the viral genome is not naked but is
encapsidated by the nucleocapsid (N) protein, forming ribonucleoprotein (RNP) complexes.
These RNPs, along with the viral polymerase, constitute the core of the virion.[5][9]

Genomic Organization

The TSWV genome is composed of three single-stranded RNA (ssRNA) segments designated
Large (L), Medium (M), and Small (S) based on their decreasing size.[6][7] The L RNA has a
negative-sense polarity, while the M and S segments employ an ambisense coding strategy,
meaning they contain open reading frames (ORFs) on both the viral (VRNA) and viral-
complementary (vcRNA) strands.[2][6] The terminal sequences of each RNA segment are
partially complementary, allowing the strands to form stable panhandle or pseudocircular
structures, which are important for transcription and replication.[7]

Quantitative Genomic and Proteomic Data

The following tables summarize the key quantitative data for the TSWV genome and its
encoded proteins.
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Table 1: TSWV Genomic

RNA Segments

RNA Segment Size (nucleotides) Coding Strategy

Large (L) ~8,897 - 8,900 Negative-sense[3][6][10][11]

Medium (M) ~4,821 Ambisense[6][12]

Small (S) ~2,916 Ambisense[6][12]

Table 2: TSWV

Encoded Proteins

and Functions

] Predicted Molecular ] )
Protein Encoded by ] Primary Function(s)
Weight (kDa)

RNA-dependent RNA
polymerase; viral

L (RdRp) L RNA ~331.5 o
replication and
transcription.[11][13]
Glycoproteins; thrips

Gn/Gc M RNA G1: ~78, G2: ~54 transmission, virion
assembly.[1][8]
Non-structural
movement protein;

NSm M RNA ~33.6
facilitates cell-to-cell
movement.[1][12][14]
Nucleocapsid protein;

N S RNA ~29 RNA encapsidation,
RNP formation.[38][9]
Non-structural protein;
RNA silencing

NSs S RNA ~52.4 _
suppressor, avirulence
determinant.[1][15]
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Viral Gene Products and Their Functions
L Segment: RNA-Dependent RNA Polymerase (RdRp)

The L RNA segment contains a single large ORF on the complementary strand that encodes
the viral RNA-dependent RNA polymerase (RdRp), also known as the L protein.[11][12] This
multifunctional enzyme is essential for both viral genome replication and the transcription of
viral mMRNAs.[5][13] The TSWV RdRp initiates transcription through a "cap-snatching"
mechanism, where it cleaves the 5' capped ends from host mRNAs and uses them as primers
for viral mMRNA synthesis.[16][17]

M Segment: Glycoproteins (Gn/Gc) and Movement
Protein (NSm)

The M RNA uses an ambisense strategy to encode two proteins. The precursor for the
glycoproteins (Gn and Gc) is encoded on the viral complementary strand, while the non-
structural movement protein (NSm) is encoded on the viral strand.[6][18]

e Glycoproteins (Gn/Gc): These proteins are embedded in the viral envelope and are crucial
for the virus to be acquired and transmitted by thrips vectors.[5] Mutants lacking an intact
envelope and its associated glycoproteins can still infect plants through mechanical
inoculation but lose their ability to be transmitted by insects.[19] The glycoproteins
accumulate in the Golgi apparatus during viral maturation.[20]

e NSm Protein: This non-structural protein is the viral movement protein (MP).[21][22] It
facilitates the transport of viral RNP complexes from an infected cell to adjacent healthy cells
through plasmodesmata, the channels connecting plant cells.[14][23] NSm achieves this by
forming tubular structures that penetrate plasmodesmata.[23] It interacts directly with the N
protein to recognize and transport the viral nucleocapsids.[23][24] NSm is also recognized as
an avirulence (Avr) determinant by plants carrying the Sw-5 resistance gene, triggering a
hypersensitive defense response.[25][26]

S Segment: Nucleocapsid Protein (N) and Silencing
Suppressor (NSs)

The S RNA is also ambisense. It encodes the nucleocapsid (N) protein from the viral
complementary strand and the non-structural protein NSs from the viral strand.[5][9]
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» N Protein: The N protein is the primary structural component of the virus after the
glycoproteins. Its main function is to encapsidate the viral RNA segments, forming protective
ribonucleoprotein (RNP) complexes.[9][27] These RNPs are the functional templates for both
transcription and replication by the RdRp.[9] The N protein binds single-stranded RNA non-
specifically and oligomerizes to coat the entire genome.[9][23]

e NSs Protein: This non-structural protein is a potent viral suppressor of RNA silencing (VSR).
[15][28] RNA silencing is a major antiviral defense mechanism in plants. The NSs protein
counteracts this defense by binding to both long double-stranded RNA and small interfering
RNAs (siRNAs), thereby preventing the host machinery from targeting and degrading viral
RNA.[12][15] NSs is also essential for persistent infection and transmission by thrips vectors.
[1] In certain host plants, like peppers carrying the Tsw resistance gene, NSs acts as the
avirulence determinant that triggers the plant's defense response.[15][29]

The TSWV Replication Cycle

The replication of TSWV is a complex process occurring within the cytoplasm of host cells. It
involves entry, primary transcription, translation, genome replication, secondary transcription,
assembly, and maturation.

e Entry and Uncoating: The virus enters the plant cell, typically through feeding wounds
caused by a thrips vector. The viral envelope fuses with a host membrane, releasing the
RNP complexes into the cytoplasm.

e Primary Transcription: The viral RARp associated with the RNPs initiates transcription. Using
the "cap-snatching” mechanism, it produces viral MRNAs from the negative-sense L RNA
and the ambisense M and S RNAs.[16]

o Translation: Host cell ribosomes translate the viral mMRNAs into viral proteins, including the
RdRp, N, NSm, NSs, and the Gn/Gc glycoproteins.[6]

o Genome Replication: The newly synthesized RdRp and N proteins facilitate genome
replication. The genomic VRNAS are used as templates to create full-length complementary
VCRNA strands. These vcRNAs then serve as templates for the synthesis of new progeny
VRNAS. Continuous encapsidation of the nascent RNA by the N protein is required
throughout this process.[9]
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o Assembly and Maturation: The glycoproteins Gn and Gc are trafficked through the
endoplasmic reticulum and accumulate in the Golgi apparatus.[19][20] Progeny RNPs (newly
formed VRNA-N-RdRp complexes) move to the Golgi and are wrapped by Golgi membranes
containing the viral glycoproteins.[20] This process involves budding into the Golgi cisternae,
leading to the formation of mature, enveloped virions.[20]

o Cell-to-Cell Movement: For local spread, the non-enveloped RNP complexes are directed to
plasmodesmata by the NSm protein, which forms tubules to facilitate their passage into
adjacent cells.[23][30]

Host-Virus Interactions and Signaling

TSWV engages in a complex molecular interplay with its host, primarily focused on subverting
plant defense mechanisms.

Suppression of RNA Silencing

The primary defense against viruses in plants is RNA interference (RNAI) or silencing. The
plant's Dicer-like (DCL) enzymes cleave viral double-stranded RNA replication intermediates
into small interfering RNAs (siRNAs). These siRNAs are loaded into the RNA-induced silencing
complex (RISC), which then targets and degrades viral RNA.

The TSWV NSs protein is a key counter-defense factor. It functions as a potent suppressor of
this pathway.[28] NSs binds to both long dsRNA and siRNA duplexes, effectively sequestering
them and preventing their entry into the RNAI pathway.[12][15] This action protects the viral
genome from targeted degradation, allowing the infection to establish and spread.

Interaction with Phytohormone Signaling Pathways

TSWV infection significantly modulates host phytohormone signaling pathways, particularly
those mediated by jasmonic acid (JA) and salicylic acid (SA), which are central to plant defense
against pathogens and insects.

» Jasmonic Acid (JA) Pathway: The JA pathway is critical for defense against herbivorous
insects like thrips. Studies have shown that TSWV infection can suppress the JA pathway in
the host plant.[31] This suppression makes the infected plant more susceptible to thrips,
which in turn benefits the virus by enhancing the fithess and reproductive rate of its vector.
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[31][32] The NSs protein has been shown to directly interfere with key regulators of the JA
pathway.[32]

o Salicylic Acid (SA) Pathway: The SA pathway is primarily involved in defense against
biotrophic pathogens. The interaction between TSWV and the SA pathway is complex, but
evidence suggests the virus modulates this pathway to facilitate its own replication and
spread.[31] There is often an antagonistic crosstalk between the SA and JA pathways;
suppression of one can lead to the activation of the other.[31]

Experimental Protocols

Reproducible experimental procedures are critical for studying TSWV. The following are
methodologies for key experiments frequently cited in TSWV research.

Mechanical Inoculation of TSWV

This protocol is used to infect plants in a controlled laboratory setting, bypassing the need for
thrips vectors.

e Objective: To transmit TSWV from infected to healthy plants mechanically.
e Materials:

o TSWV-infected leaf tissue showing clear symptoms.

[¢]

Healthy young test plants (e.g., Nicotiana benthamiana, tomato).

[e]

Inoculation buffer: 0.1 M potassium phosphate buffer (pH 7.0), 0.2% (w/v) sodium sulfite.
[33]

[e]

Abrasive: Carborundum powder (600 mesh).[33]

o

Mortar and pestle, sterile cotton swabs.
e Procedure:
o Chill the mortar and pestle on ice.

o Weigh 1 gram of infected leaf tissue and place it in the chilled mortar.
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o Add 10 mL of ice-cold inoculation buffer and a small amount of carborundum powder.[33]
o Grind the tissue thoroughly to create a homogenous slurry (inoculum).
o Lightly dust the leaves of the healthy test plants with carborundum powder.

o Dip a cotton swab into the inoculum and gently rub the surface of the dusted leaves,
applying enough pressure to create microscopic wounds without destroying the tissue.

o After 5-10 minutes, gently rinse the inoculated leaves with water to remove excess buffer
and carborundum.

o Maintain the plants in a controlled environment (25-28°C) and monitor for symptom
development over the next 7-14 days.

Total RNA Extraction and RT-PCR for TSWV Detection

This protocol is used to detect the presence of viral RNA in plant or thrips tissue.
o Objective: To confirm TSWV infection by amplifying a specific region of the viral genome.
e Materials:

o Plant leaf tissue or individual thrips.

o RNA extraction kit (e.g., TRIzol reagent or a column-based kit).

o Reverse transcriptase enzyme.

o Tagq DNA polymerase.

o Primers specific to a TSWV gene (the N gene is commonly used).[10]

o dNTPs, reaction buffers.

o Thermal cycler.

o Agarose gel electrophoresis equipment.
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e Procedure:

o RNA Extraction: Extract total RNA from the sample tissue following the manufacturer's
protocol for the chosen kit.[34] Quantify the RNA and assess its purity using a
spectrophotometer.

o cDNA Synthesis (Reverse Transcription):

» |n a sterile tube, combine ~1 g of total RNA, a reverse primer specific to the target viral
RNA, and dNTPs.

» |ncubate at 65°C for 5 minutes, then place on ice.
» Add reverse transcription buffer and reverse transcriptase enzyme.

» Incubate at 42°C for 60 minutes to synthesize the complementary DNA (CDNA),
followed by an enzyme inactivation step at 70°C for 10 minutes.[10]

o PCR Amplification:

» In a new PCR tube, combine a portion of the cDNA product, forward and reverse
primers for the target gene, Taqg DNA polymerase, PCR buffer, and dNTPs.

» Perform PCR in a thermal cycler with the following typical parameters:
= Initial denaturation: 95°C for 5 minutes.

= 35 cycles of: 94°C for 60s (denaturation), 58°C for 60s (annealing), 72°C for 60s
(extension).[10]

» Final extension: 72°C for 10 minutes.[10]

o Analysis: Analyze the PCR product by running it on a 1% agarose gel. The presence of a
band of the expected size indicates a positive TSWV infection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. journals.asm.org [journals.asm.org]

. researchgate.net [researchgate.net]

. Tomato spotted wilt virus - Wikipedia [en.wikipedia.org]
. Tomato spotted wilt [apsnet.org]

. microbenotes.com [microbenotes.com]

. researchgate.net [researchgate.net]

. tswv.caes.uga.edu [tswv.caes.uga.edu]

. internationalscholarsjournals.com [internationalscholarsjournals.com]

°
(o] (0] ~ (o)) ()] EEN w N =

. Structure and Function Analysis of Nucleocapsid Protein of Tomato Spotted Wilt Virus
Interacting with RNA Using Homology Modeling - PMC [pmc.ncbi.nlm.nih.gov]

e 10. cabidigitallibrary.org [cabidigitallibrary.org]

e 11. Tomato spotted wilt virus L RNA encodes a putative RNA polymerase - PubMed
[pubmed.ncbi.nim.nih.gov]

e 12. The Tomato Spotted Wilt Virus Genome Is Processed Differentially in its Plant Host
Arachis hypogaea and its Thrips Vector Frankliniella fusca - PMC [pmc.ncbi.nim.nih.gov]

e 13. uniprot.org [uniprot.org]
e 14. uniprot.org [uniprot.org]

e 15. Analysis of T omato spotted wilt virus NSs protein indicates the importance of the N-
terminal domain for avirulence and RNA silencing suppression - PMC [pmc.ncbi.nlm.nih.gov]

e 16. Expression of a viral polymerase-bound host factor turns human cell lines permissive to
a plant- and insect-infecting virus - PMC [pmc.ncbi.nim.nih.gov]

e 17. researchgate.net [researchgate.net]
» 18. tandfonline.com [tandfonline.com]

e 19. journals.asm.org [journals.asm.org]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b12426950?utm_src=pdf-custom-synthesis
https://journals.asm.org/doi/10.1128/jvi.00079-14
https://www.researchgate.net/figure/Schematic-genome-structure-and-representation-of-replication-and-transcription-processes_fig4_389394175
https://en.wikipedia.org/wiki/Tomato_spotted_wilt_virus
https://www.apsnet.org/edcenter/pdlessons/Pages/TomatoSpottedWilt.aspx
https://microbenotes.com/tomato-spotted-wilt-virus/
https://www.researchgate.net/publication/281736312_Molecular_biology_of_Tomato_spotted_wilt_virus_An_update
https://tswv.caes.uga.edu/content/dam/caes-subsite/tomato-spotted-wilt-virus/docs/115154-Article%20Text-163628-1-10-20190716.pdf
https://www.internationalscholarsjournals.com/articles/isolation-and-molecular-characterization-of-tomato-spotted-wilt-virus-tswv-isolates-occurring-in-south-africa.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4326804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4326804/
https://www.cabidigitallibrary.org/doi/pdf/10.5555/20210284088
https://pubmed.ncbi.nlm.nih.gov/1895058/
https://pubmed.ncbi.nlm.nih.gov/1895058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5013717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5013717/
https://www.uniprot.org/uniprotkb/A0A7G8JUR3/entry
https://www.uniprot.org/uniprotkb/P36292/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC6638762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6638762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC545839/
https://pmc.ncbi.nlm.nih.gov/articles/PMC545839/
https://www.researchgate.net/publication/338703499_Analysis_of_tomato_spotted_wilt_virus_RNA-dependent_RNA_polymerase_adaptative_evolution_and_constrained_domains_using_homology_protein_structure_modelling
https://www.tandfonline.com/doi/full/10.1080/07060661.2020.1856190
https://journals.asm.org/doi/10.1128/jvi.75.2.1004-1012.2001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

20. Tomato Spotted Wilt Virus Particle Morphogenesis in Plant Cells - PMC
[pmc.ncbi.nlm.nih.gov]

21. ASYSTEM TO EXPLORE TOMATO SPOTTED WILT VIRUS GENE FUNCTION
[actahort.org]

22. ASYSTEM TO EXPLORE TOMATO SPOTTED WILT VIRUS GENE FUNCTION |
International Society for Horticultural Science [ishs.org]

23. pnas.org [pnas.org]
24. pnas.org [pnas.org]

25. The movement protein (NSm) of Tomato spotted wilt virus is the avirulence determinant
in the tomato Sw-5 gene-based resistance - PMC [pmc.ncbi.nim.nih.gov]

26. journals.asm.org [journals.asm.org]

27. Structure and function analysis of nucleocapsid protein of tomato spotted wilt virus
interacting with RNA using homology modeling - PubMed [pubmed.ncbi.nim.nih.gov]

28. mdpi.com [mdpi.com]
29. research.wur.nl [research.wur.nl]

30. The movement protein NSm of tomato spotted wilt tospovirus (TSWV): RNA binding,
interaction with the TSWV N protein, and identification of interacting plant proteins - PMC
[pmc.ncbi.nlm.nih.gov]

31. Frontiers | Tomato Spotted Wilt Virus Benefits Its Thrips Vector by Modulating Metabolic
and Plant Defense Pathways in Tomato [frontiersin.org]

32. Tomato Spotted Wilt Virus Suppresses the Antiviral Response of the Insect Vector,
Frankliniella occidentalis, by Elevating an Immunosuppressive C18 Oxylipin Level Using Its
Virulent Factor, NSs - PMC [pmc.ncbi.nim.nih.gov]

33. mdpi.com [mdpi.com]

34. Novel strains of Tomato Spotted Wilt Orthotospovirus (TSWV) are transmitted by western
flower thrips in a context-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Molecular biology of Tomato spotted wilt virus].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12426950#molecular-biology-of-tomato-spotted-wilt-
virus]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC104474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC104474/
https://www.actahort.org/books/695/695_8.htm
https://www.actahort.org/books/695/695_8.htm
https://www.ishs.org/ishs-article/695_8
https://www.ishs.org/ishs-article/695_8
https://www.pnas.org/doi/10.1073/pnas.030548397
https://www.pnas.org/doi/abs/10.1073/pnas.030548397?doi=10.1073/pnas.030548397
https://pmc.ncbi.nlm.nih.gov/articles/PMC6638753/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6638753/
https://journals.asm.org/doi/10.1128/jvi.02084-21
https://pubmed.ncbi.nlm.nih.gov/25540203/
https://pubmed.ncbi.nlm.nih.gov/25540203/
https://www.mdpi.com/1999-4915/10/3/129
https://research.wur.nl/en/publications/analysis-of-tomato-spotted-wilt-virus-nss-protein-indicates-the-i
https://pmc.ncbi.nlm.nih.gov/articles/PMC15808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC15808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC15808/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2020.575564/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2020.575564/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352781/
https://www.mdpi.com/1422-0067/22/20/10978
https://pmc.ncbi.nlm.nih.gov/articles/PMC12244803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12244803/
https://www.benchchem.com/product/b12426950#molecular-biology-of-tomato-spotted-wilt-virus
https://www.benchchem.com/product/b12426950#molecular-biology-of-tomato-spotted-wilt-virus
https://www.benchchem.com/product/b12426950#molecular-biology-of-tomato-spotted-wilt-virus
https://www.benchchem.com/product/b12426950#molecular-biology-of-tomato-spotted-wilt-virus
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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